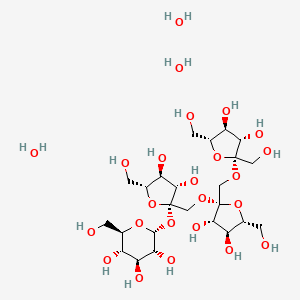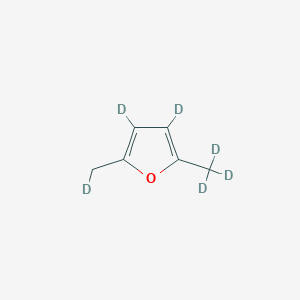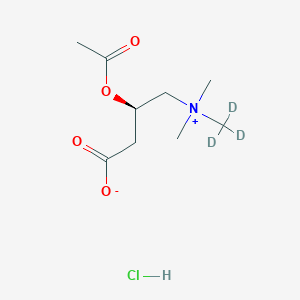![molecular formula C₂₂H₃₂N₂OSi B1147602 (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline CAS No. 1075250-72-4](/img/new.no-structure.jpg)
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structural features, which include a didehydro ergoline core and a tert-butyldimethylsilyl (TBDMS) protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the didehydro structure: This involves dehydrogenation reactions, often using reagents like palladium on carbon (Pd/C) under hydrogen gas.
Methylation: Introduction of the methyl group at the 6-position can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated ergoline derivatives.
Substitution: Replacement of the silyl group with a hydroxyl group.
Applications De Recherche Scientifique
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The presence of the didehydro structure and the silyl-protected hydroxyl group allows for selective binding and modulation of these receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound, known for its use in treating migraines.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound with a similar ergoline structure.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
- The presence of the tert-butyldimethylsilyl (TBDMS) protecting group makes (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline unique, as it provides stability and selectivity in chemical reactions.
- The didehydro structure enhances its binding affinity to certain receptors, potentially leading to more potent biological effects.
Propriétés
Numéro CAS |
1075250-72-4 |
|---|---|
Formule moléculaire |
C₂₂H₃₂N₂OSi |
Poids moléculaire |
368.59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












